Cas no 867062-95-1 (Fmoc-NH-PEG3-CH2CH2COOH)

Fmoc-NH-PEG3-CH2CH2COOH structure
Fmoc-NH-PEG3-CH2CH2COOH structure
Produktname:Fmoc-NH-PEG3-CH2CH2COOH
CAS-Nr.:867062-95-1
MF:C24H29NO7
MW:443.489567518234
MDL:MFCD06656471
CID:69110
PubChem ID:2756185

Fmoc-NH-PEG3-CH2CH2COOH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
    • FMoc-NH-PEG3-CH2CH2COOH
    • 5,8,11-Trioxa-2-azatetradecanedioicacid, 1-(9H-fluoren-9-ylmethyl) ester
    • Fmoc-12-amino-4,7,10-trioxadodecanoic acid
    • 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
    • Fmoc-PEG3-propionic acid
    • Fmoc-N-amido-PEG3-acid
    • AK128308
    • C24H29NO7
    • 5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(9H-fluoren-9-ylmethyl) ester
    • 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic Acid
    • FmocNH-PEG3-CH2CH2COOH
    • BIPG1397
    • BCP20517
    • Fm
    • 1-(9H-Fluoren-9-ylmethyl) 5,8,11-trioxa-2-azatetradecanedioate (ACI)
    • SCHEMBL989366
    • 3-{2-[2-(2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ETHOXY)ETHOXY]ETHOXY}PROPANOIC ACID
    • AC-26588
    • 12-(Fmoc-amino)-4,7,10-trioxadodecanoic Acid
    • BP-21628
    • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oicacid
    • CS-W020971
    • HY-W040231
    • 1-(9H-Fluoren-9-ylmethyl) Ester 5,8,11-Trioxa-2-azatetradecanedioic Acid
    • Fmoc-NH-PEG3-acid
    • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid, 97%
    • ES-2001
    • 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid;
    • MFCD06656471
    • F52546
    • Fmoc-PEG3-CH2CH2COOH
    • 867062-95-1
    • SY077856
    • 3-(2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)propanoic acid
    • Fmoc-NH-(PEG)3-CH2CH2COOH
    • AKOS016013507
    • Fmoc-NH-PEG3-COOH
    • EN300-7372700
    • N-Fmoc-12-amino-4,7,10-trioxadodecanoicacid
    • Fmoc-NH-PEG3-CH2CH2COOH
    • MDL: MFCD06656471
    • Inchi: 1S/C24H29NO7/c26-23(27)9-11-29-13-15-31-16-14-30-12-10-25-24(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)(H,26,27)
    • InChI-Schlüssel: CHIDDYZONKDHLG-UHFFFAOYSA-N
    • Lächelt: O=C(CCOCCOCCOCCNC(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 443.19400
  • Monoisotopenmasse: 443.194
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 15
  • Komplexität: 551
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 443.5
  • Topologische Polaroberfläche: 103
  • XLogP3: 2.1

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.230
  • Schmelzpunkt: No data available
  • Siedepunkt: 651.1°C at 760 mmHg
  • Flammpunkt: 347.588°C
  • Brechungsindex: 1.571
  • PSA: 103.32000
  • LogP: 3.44050

Fmoc-NH-PEG3-CH2CH2COOH Sicherheitsinformationen

Fmoc-NH-PEG3-CH2CH2COOH Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Fmoc-NH-PEG3-CH2CH2COOH Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y0989927-10g
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-1H-pyrrolo[3,2-b]pyridinehexadecan-16-oic acid
867062-95-1 95%
10g
$290 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F29020-250mg
Fmoc-NH-PEG3-CH2CH2COOH
867062-95-1 97%
250mg
¥137.0 2024-07-18
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHF-2-1g
Fmoc-N-amido-PEG3-acid
867062-95-1 >98.00%
1g
¥180.0 2023-09-19
eNovation Chemicals LLC
Y1046494-5g
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid
867062-95-1 98%
5g
$180 2024-06-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032800-1g
Fmoc-12-amino-4,7,10-trioxadodecanoic acid,97%
867062-95-1 97%
1g
¥278 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045156-10g
Fmoc-NH-PEG3-CH2CH2COOH
867062-95-1 98%
10g
¥2073.00 2024-04-27
TRC
F472470-1g
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic Acid
867062-95-1
1g
$ 140.00 2022-06-05
Chemenu
CM255420-1g
Fmoc-NH-PEG3-CH2CH2COOH
867062-95-1 95%+
1g
$*** 2023-03-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-21628-500mg
Fmoc-NH-PEG3-CH2CH2COOH
867062-95-1 98%
500mg
2707.0CNY 2021-08-04
TRC
F472470-100mg
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic Acid
867062-95-1
100mg
$ 57.00 2023-09-07

Fmoc-NH-PEG3-CH2CH2COOH Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  90 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  3 h, rt
Referenz
Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids
Tavernaro, Isabella; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 81-97

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  3 h, rt
Referenz
Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids
Tavernaro, Isabella; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 81-97

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Photocontrolled chignolin-derived β-hairpin peptidomimetics
Podewin, T.; et al, Chemical Communications (Cambridge, 2015, 51(19), 4001-4004

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Nickel Solvents: Water ;  10 min, rt
1.2 Reagents: Hydrogen Solvents: Isopropanol ;  30 min, rt → 70 °C; 15 h
2.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  90 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  3 h, rt
Referenz
Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids
Tavernaro, Isabella; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 81-97

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  4 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  17 h, 60 °C
2.1 Reagents: Sodium hydroxide Catalysts: Nickel Solvents: Water ;  10 min, rt
2.2 Reagents: Hydrogen Solvents: Isopropanol ;  30 min, rt → 70 °C; 15 h
3.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  90 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Water ;  3 h, rt
Referenz
Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids
Tavernaro, Isabella; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 81-97

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  4 h, 0 °C
2.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  17 h, 60 °C
3.1 Reagents: Sodium hydroxide Catalysts: Nickel Solvents: Water ;  10 min, rt
3.2 Reagents: Hydrogen Solvents: Isopropanol ;  30 min, rt → 70 °C; 15 h
4.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  90 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Water ;  3 h, rt
Referenz
Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids
Tavernaro, Isabella; et al, Organic & Biomolecular Chemistry, 2015, 13(1), 81-97

Fmoc-NH-PEG3-CH2CH2COOH Raw materials

Fmoc-NH-PEG3-CH2CH2COOH Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:867062-95-1)Fmoc-NH-PEG3-CH2CH2COOH
A841801
Reinheit:99%/99%/99%
Menge:5g/10g/25g
Preis ($):260.0/423.0/846.0